CB2 Receptor Binding Affinity and Selectivity Ratio vs. Anandamide and CB1
(±)5(6)-EET Ethanolamide demonstrates high-affinity binding to human CB2 receptors with marked selectivity over CB1 receptors. The Ki for CB2 is 8.9 nM, whereas Ki for CB1 is 11.4 μM, yielding a CB1/CB2 selectivity ratio of approximately 1,280-fold [1]. In comparison, the parent compound anandamide (AEA) binds both CB1 and CB2 with approximately equivalent affinity and lacks this pronounced selectivity [2].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | CB2: Ki = 8.9 nM; CB1: Ki = 11.4 μM |
| Comparator Or Baseline | Anandamide (AEA): non-selective CB1/CB2 agonist; 5,6-EET-EA CB1 Ki = 11.4 μM |
| Quantified Difference | CB1/CB2 selectivity ratio = ~1,280-fold |
| Conditions | Membranes from CHO cells expressing recombinant human CB1 or CB2 receptors |
Why This Matters
This ~1,280-fold selectivity ratio enables CB2-specific pharmacological interrogation without confounding CB1-mediated psychoactive or central nervous system effects, a critical distinction for neuroinflammation and immunomodulation studies.
- [1] Snider NT, Nast JA, Tesmer LA, Hollenberg PF. A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist. Mol Pharmacol. 2009;75(4):965-972. PMID: 19171674. View Source
- [2] Lambert DM, Fowler CJ. The endocannabinoid system: drug targets, lead compounds, and potential therapeutic applications. J Med Chem. 2005;48(16):5059-5087. PMID: 16078824. View Source
